Mass Spectrometric Distinction and Suitability for Quantitation via MS
Linalyl acetate-d6 provides a +6 Da mass shift (m/z 196.29 vs. ~202.32 g/mol) relative to the unlabeled analyte, fulfilling the requirement of a minimum 3 Da difference for unambiguous MS resolution in small molecules . In contrast, a single 13C label or a d3-label may provide insufficient mass separation, risking spectral overlap with the natural isotopic distribution of the analyte . The +6 Da shift ensures that the internal standard peak is fully resolved from the analyte's [M+6] isotope peak, which is negligible in abundance, enabling accurate integration and quantification .
| Evidence Dimension | Mass Difference from Analyte (unlabeled linalyl acetate) |
|---|---|
| Target Compound Data | +6 Da (C₁₂H₁₄D₆O₂, ~202.32 g/mol) |
| Comparator Or Baseline | Unlabeled linalyl acetate (C₁₂H₂₀O₂, 196.29 g/mol) |
| Quantified Difference | +6 Da mass shift |
| Conditions | Low-resolution mass spectrometry (e.g., single quadrupole GC-MS) and high-resolution MS (e.g., Q-TOF) |
Why This Matters
The +6 Da mass shift guarantees baseline resolution from the analyte's natural isotopic envelope, eliminating a major source of quantification error and enabling precise peak integration.
